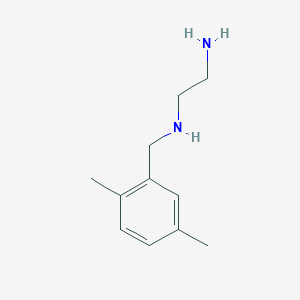

N-(2,5-dimethylbenzyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-[(2,5-dimethylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-3-4-10(2)11(7-9)8-13-6-5-12/h3-4,7,13H,5-6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIGBKPGLDADBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608594 | |

| Record name | N~1~-[(2,5-Dimethylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953072-19-0 | |

| Record name | N1-[(2,5-Dimethylphenyl)methyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953072-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-[(2,5-Dimethylphenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2,5-dimethylbenzyl)ethane-1,2-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: : While specific industrial production methods are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Oxidation: N-(2,5-dimethylbenzyl)ethane-1,2-diamine can undergo oxidation reactions, particularly at the amine groups, forming corresponding or under strong oxidizing conditions.

Reduction: The compound can be reduced to form or depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Reagents like or in acidic medium.

Reduction: Reagents such as or .

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or primary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Ligands in Catalysis

N-(2,5-dimethylbenzyl)ethane-1,2-diamine serves as a ligand in coordination chemistry. It forms complexes with transition metals, which are crucial in catalyzing various organic reactions. These complexes can enhance reaction selectivity and efficiency, making them valuable in pharmaceutical synthesis and fine chemical production .

Asymmetric Synthesis

The compound is employed as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reaction products enables the production of enantiomerically pure compounds, which are essential in drug development and agrochemicals .

Biological Applications

Anticancer Research

Recent studies have indicated that derivatives of N-(2,5-dimethylbenzyl)ethane-1,2-diamine exhibit potential anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting a role in developing new chemotherapeutic agents .

Biomolecular Interactions

Research is ongoing to explore how this compound interacts with biological macromolecules. Understanding these interactions can lead to advancements in drug design and delivery systems, particularly for targeting specific diseases .

Materials Science

Polymer Chemistry

N-(2,5-dimethylbenzyl)ethane-1,2-diamine is utilized as a curing agent for epoxy resins. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives .

Nanomaterials Development

The compound plays a role in synthesizing nanomaterials, particularly those used in electronic devices and sensors. Its ability to stabilize nanoparticles during synthesis contributes to the production of materials with tailored properties for specific applications .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Demonstrated effectiveness against breast cancer cell lines | Potential for new cancer therapies |

| Coordination Chemistry | Enhanced catalytic activity in palladium complexes | Improved efficiency in organic reactions |

| Polymer Applications | Increased thermal stability in epoxy formulations | Broader applications in industrial coatings |

Mechanism of Action

The mechanism of action of N-(2,5-dimethylbenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dimethylbenzyl)ethane-1,2-diamine

- N-(3,5-dimethylbenzyl)ethane-1,2-diamine

- N-(2,6-dimethylbenzyl)ethane-1,2-diamine

Uniqueness: : N-(2,5-dimethylbenzyl)ethane-1,2-diamine is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and chemical properties compared to its similar compounds .

Biological Activity

N-(2,5-dimethylbenzyl)ethane-1,2-diamine is a compound of growing interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The synthesis of N-(2,5-dimethylbenzyl)ethane-1,2-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with ethylenediamine. The reaction can be summarized as follows:

This method yields the desired product with reasonable efficiency and purity. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure.

Antimicrobial Properties

Recent studies have demonstrated that N-(2,5-dimethylbenzyl)ethane-1,2-diamine exhibits significant antimicrobial activity. In particular, it has shown effectiveness against various strains of bacteria and fungi. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Escherichia coli | 15 | Ampicillin | 18 |

| Staphylococcus aureus | 17 | Gentamicin | 20 |

| Candida albicans | 14 | Fluconazole | 16 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Activity

N-(2,5-dimethylbenzyl)ethane-1,2-diamine has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and HeLa. The following findings highlight its effects on cell viability:

- IC50 Values : The compound exhibited IC50 values of approximately 10 µM against MDA-MB-231 cells.

- Mechanism : It was found to induce G2/M phase arrest in the cell cycle and activate caspase-9, leading to increased apoptosis markers.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Pharmaceutical Sciences reported that N-(2,5-dimethylbenzyl)ethane-1,2-diamine demonstrated a strong inhibitory effect against E. coli and S. aureus, comparable to traditional antibiotics . -

Anticancer Research :

Research conducted by MDPI highlighted that treatment with this compound resulted in significant G2/M arrest in HeLa cells and increased expression of cyclin B while decreasing phosphorylated cdc2 levels . -

Toxicological Assessment :

A toxicity evaluation indicated low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.